![molecular formula C24H29NO3S B281702 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, commonly known as TAK-715, is a synthetic small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first described in 2005 as a potential therapeutic agent for the treatment of various inflammatory diseases and cancer.
Mechanism of Action
TAK-715 exerts its biological effects by inhibiting the activity of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, a key signaling molecule involved in inflammatory responses and cellular stress. By blocking p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, TAK-715 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anticancer properties, it has been reported to have neuroprotective effects, as well as the ability to regulate glucose metabolism and lipid homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-715 is its specificity for p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, its relatively low potency and solubility can limit its use in certain experimental settings. Additionally, its effects may be influenced by factors such as cell type and disease state, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide inhibitors, which could improve its therapeutic efficacy. Another direction is the investigation of TAK-715 in combination with other agents, such as chemotherapeutic drugs or immune checkpoint inhibitors, to enhance its anticancer effects. Finally, the role of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide in other disease processes, such as neurodegenerative disorders and metabolic diseases, could be further explored to identify new therapeutic targets for TAK-715 and related compounds.
Synthesis Methods
The synthesis of TAK-715 involves several steps, starting with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 8-tert-butyl-2,3,4,5-tetrahydro-1H-dibenzo[b,d]furan-6-carboxylic acid. The resulting intermediate is then converted to TAK-715 through a series of reactions involving sulfonation, reduction, and acylation.
Scientific Research Applications
TAK-715 has been extensively investigated for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied as a potential anticancer agent, as p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide is known to play a role in tumor growth and metastasis.
properties
Molecular Formula |
C24H29NO3S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H29NO3S/c1-5-16-6-10-19(11-7-16)29(26,27)25-18-9-13-23-21(15-18)20-14-17(24(2,3)4)8-12-22(20)28-23/h6-7,9-11,13,15,17,25H,5,8,12,14H2,1-4H3 |
InChI Key |
YHDHWVMPZUJQPS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
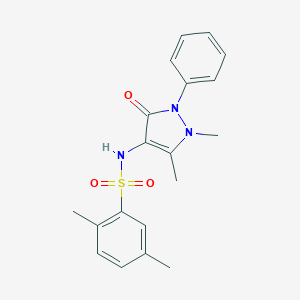
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)


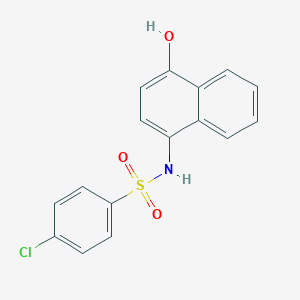
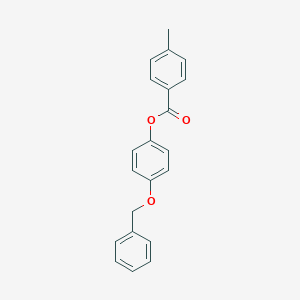
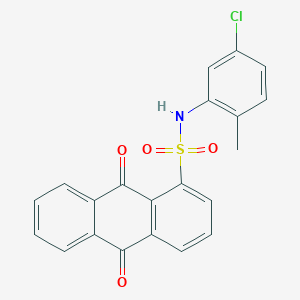
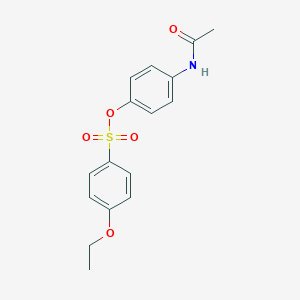
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)